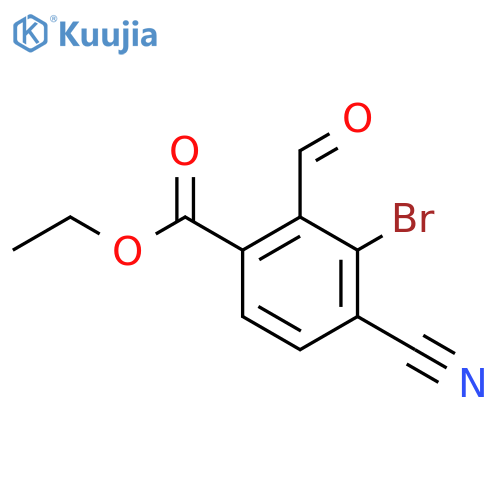

Cas no 1805596-18-2 (Ethyl 3-bromo-4-cyano-2-formylbenzoate)

Ethyl 3-bromo-4-cyano-2-formylbenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-bromo-4-cyano-2-formylbenzoate

-

- インチ: 1S/C11H8BrNO3/c1-2-16-11(15)8-4-3-7(5-13)10(12)9(8)6-14/h3-4,6H,2H2,1H3

- InChIKey: XWVKCLOAWZTWPJ-UHFFFAOYSA-N

- SMILES: BrC1=C(C#N)C=CC(C(=O)OCC)=C1C=O

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 4

- 重原子数量: 16

- 回転可能化学結合数: 4

- 複雑さ: 322

- XLogP3: 2

- トポロジー分子極性表面積: 67.2

Ethyl 3-bromo-4-cyano-2-formylbenzoate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015018347-1g |

Ethyl 3-bromo-4-cyano-2-formylbenzoate |

1805596-18-2 | 97% | 1g |

1,475.10 USD | 2021-06-18 |

Ethyl 3-bromo-4-cyano-2-formylbenzoate 関連文献

-

Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

-

Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

-

Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592

Ethyl 3-bromo-4-cyano-2-formylbenzoateに関する追加情報

Ethyl 3-bromo-4-cyano-2-formylbenzoate (CAS No. 1805596-18-2): A Key Intermediate in Modern Pharmaceutical Synthesis

Ethyl 3-bromo-4-cyano-2-formylbenzoate (CAS No. 1805596-18-2) is a versatile and highly valuable intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its unique structural features, has garnered significant attention in recent years due to its pivotal role in the development of novel therapeutic agents. The presence of both bromo and cyano functional groups, along with the formyl moiety, makes it an exceptionally reactive platform for further chemical modifications, enabling the synthesis of a wide array of pharmacologically active compounds.

The compound's molecular structure, featuring a benzene ring substituted with a bromine atom at the 3-position, a cyano group at the 4-position, and a formyl group at the 2-position, endows it with distinct chemical properties that are highly conducive to medicinal chemistry applications. These structural attributes facilitate various reactions such as nucleophilic aromatic substitution, condensation reactions, and cross-coupling processes, making it an indispensable building block in the synthesis of complex drug molecules.

In recent years, there has been a surge in research focused on developing new methodologies for the functionalization of aromatic compounds. Ethyl 3-bromo-4-cyano-2-formylbenzoate has emerged as a preferred starting material in several innovative synthetic routes. For instance, its formyl group can be readily converted into other functional moieties such as alcohols, amines, or carboxylic acids through condensation or reduction reactions. This adaptability has been leveraged in the synthesis of bioactive molecules targeting various therapeutic areas.

One particularly noteworthy application of Ethyl 3-bromo-4-cyano-2-formylbenzoate is in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are frequently implicated in diseases such as cancer. By modifying the benzene ring with appropriate substituents derived from this compound, researchers have been able to design potent inhibitors that selectively target specific kinases. These inhibitors have shown promising results in preclinical studies and are being evaluated for their potential as therapeutic agents.

The cyano group present in Ethyl 3-bromo-4-cyano-2-formylbenzoate also contributes to its reactivity and utility in pharmaceutical synthesis. The cyano group can be hydrolyzed to form a carboxylic acid or converted into other functionalities such as amides or nitriles through various chemical transformations. This versatility has been exploited in the synthesis of peptidomimetics and other bioactive molecules that require specific structural motifs for optimal biological activity.

Recent advancements in green chemistry have also highlighted the importance of sustainable synthetic methodologies. Ethyl 3-bromo-4-cyano-2-formylbenzoate has been utilized in several solvent-free and catalytic reactions that minimize waste and improve efficiency. For example, its use in palladium-catalyzed cross-coupling reactions has allowed for the rapid assembly of complex molecular architectures under mild conditions. These environmentally friendly approaches align with the growing emphasis on sustainable practices in pharmaceutical manufacturing.

The bromo substituent on Ethyl 3-bromo-4-cyano-2-formylbenzoate provides another avenue for further functionalization. Bromine is known to be an excellent handle for various transformations, including Suzuki-Miyaura cross-coupling reactions, which are widely used in medicinal chemistry for constructing biaryl structures. These biaryl motifs are prevalent in many bioactive compounds and have been shown to exhibit significant pharmacological properties.

In conclusion, Ethyl 3-bromo-4-cyano-2-formylbenzoate (CAS No. 1805596-18-2) is a multifaceted intermediate that plays a crucial role in modern pharmaceutical synthesis. Its unique structural features enable a wide range of chemical modifications, making it an invaluable tool for medicinal chemists. The ongoing research into novel synthetic applications and its potential use in developing next-generation therapeutics underscore its significance in the field of drug discovery and development.

1805596-18-2 (Ethyl 3-bromo-4-cyano-2-formylbenzoate) Related Products

- 1804387-59-4(Ethyl 4-bromo-2-cyano-3-fluorobenzoate)

- 1270455-60-1(4-amino-4-(2-fluoro-4-methylphenyl)butanoic acid)

- 2168216-73-5(9-(methoxymethyl)-3,3-dimethyl-2,6-dioxa-10-azaspiro4.5decane)

- 7106-96-9(7-amino-1,3-dioxaindane-5-carboxylic acid)

- 2411338-00-4((2E)-N-[1-(1,3-benzothiazol-6-yl)ethyl]-4-(dimethylamino)but-2-enamide)

- 145017-83-0(ω-Agatoxin IVA)

- 57118-64-6(2-(2-ethyl-1H-imidazol-4-yl)ethan-1-amine)

- 1805635-42-0(Methyl 2-cyano-4-hydroxy-5-methylbenzoate)

- 2168301-70-8((6-ethyl-6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride)

- 2229371-70-2(2-amino-3-(3-ethoxy-2-methoxyphenyl)-2-methylpropan-1-ol)